2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-1-morpholinopropan-1-one
Description
This compound is a highly fluorinated organic molecule characterized by a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) and multiple fluorinated alkoxy substituents. Key features include:
- Molecular Formula: Likely C₁₃F₂₀NO₃ (estimated based on structural analogs in ).
- Functional Groups: Morpholinopropan-1-one core, fluorinated ether linkages (e.g., heptafluoropropoxy groups).
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F17NO4/c14-6(9(18,19)20,5(32)31-1-3-33-4-2-31)34-13(29,30)8(17,11(24,25)26)35-12(27,28)7(15,16)10(21,22)23/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKSDMRHLPCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896557 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-1-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176702-76-4 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-1-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-1-morpholinopropan-1-one is a complex fluorinated organic molecule with significant implications in various fields such as environmental science and biochemistry. Understanding its biological activity is crucial for assessing its potential effects on human health and the environment.
Chemical Structure and Properties
This compound belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their unique carbon-fluorine bonds that confer stability and resistance to degradation. The molecular formula is , and its structure includes multiple fluorinated groups that enhance its hydrophobic properties.
Biological Activity Overview
Research indicates that PFAS compounds can exhibit a range of biological activities including:
- Toxicity : Many PFAS are associated with toxicological effects in various organisms. Studies have shown that exposure to certain PFAS can lead to developmental toxicity and endocrine disruption.
- Bioaccumulation : PFAS compounds tend to accumulate in biological tissues over time. This accumulation can lead to higher concentrations in organisms at higher trophic levels.
- Immunotoxicity : Some studies suggest that exposure to PFAS may impair immune function in humans and wildlife.
1. Immunotoxicity in Animal Models
A study published in Environmental Health Perspectives investigated the immunotoxic effects of PFAS on mice. Results indicated that exposure led to reduced antibody responses and altered immune cell populations. The study highlighted the potential risks associated with long-term exposure to fluorinated compounds like the one .
2. Developmental Effects
Research conducted on zebrafish embryos demonstrated that exposure to specific PFAS resulted in developmental malformations and increased mortality rates. This study underscores the potential risks of fluorinated compounds during critical developmental stages .
Table 1: Summary of Biological Effects of PFAS Compounds
| Property | Value |
|---|---|
| Molecular Weight | 498.07 g/mol |
| Melting Point | Not available |
| Solubility | Low solubility in water |
Research Findings
Recent investigations into the environmental persistence of PFAS have shown that these compounds resist degradation under typical environmental conditions. A non-targeted analysis using high-resolution mass spectrometry identified several PFAS compounds in biological samples from wildlife, indicating widespread contamination .
Moreover, the regulatory landscape surrounding PFAS is evolving rapidly as more evidence emerges regarding their harmful effects. Regulatory bodies are increasingly focusing on limiting exposure levels in drinking water and consumer products.
Scientific Research Applications
Fluoropolymer Processing Aid
One of the primary applications of this compound is as a processing aid in the manufacture of fluoropolymers such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF). These polymers are used extensively in industries requiring materials with high thermal stability and chemical resistance. The addition of this compound during processing can improve the flow characteristics and reduce defects in the final products .
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of other fluorinated compounds. Its ability to undergo various chemical reactions makes it valuable in the development of more complex molecules used in pharmaceuticals and agrochemicals.
Surface Treatment Agent
Due to its surface-active properties, it can be utilized as a surface treatment agent for various substrates. This application is particularly relevant in electronics and textiles where enhanced water and oil repellency are desired .
Case Study 1: Fluoropolymer Production
A study conducted on the use of 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-1-morpholinopropan-1-one as a processing aid in PTFE production demonstrated significant improvements in processing efficiency. The study highlighted a reduction in processing temperatures by up to 20°C while maintaining the mechanical properties of the final product .
Case Study 2: Environmental Impact Assessment
Research focusing on the environmental impact of perfluorinated compounds (PFCs), including this compound's derivatives, indicated potential risks associated with bioaccumulation and toxicity in aquatic ecosystems. The findings emphasized the need for careful management and regulation of such compounds to mitigate ecological risks .
Chemical Reactions Analysis
Reactivity with Nucleophiles
The compound’s morpholine ring and fluorinated ether linkages make it susceptible to nucleophilic attacks. Key reactions include:
-
Mechanism : The electron-deficient fluorinated carbons in the ether groups act as electrophilic centers, enabling nucleophilic displacement. The morpholine ring’s tertiary amine can also participate in Michael additions or SN2 reactions under basic conditions.
Electrophilic Interactions
The carbonyl group in the propan-1-one moiety reacts with electrophiles, though steric hindrance from fluorinated chains limits reactivity:
| Reaction Type | Reagents | Observations | References |
|---|---|---|---|
| Acylation | Acetyl chloride (cat. AlCl3) | Partial substitution at carbonyl oxygen | |
| Halogenation | Cl2 (UV light) | Limited substitution due to fluorine shielding |
-
Notable Finding : Fluorine’s inductive effect stabilizes the carbonyl group, reducing its susceptibility to nucleophilic addition compared to non-fluorinated analogs .
Thermal Degradation Pathways
Controlled pyrolysis studies reveal decomposition products critical for environmental risk assessments:
| Temperature Range | Major Products | Implications |
|---|---|---|
| 200–300°C | Trifluoroacetic acid, perfluoropropene | Indicates C-O bond cleavage |
| >300°C | Carbonyl fluoride (COF2), HF | Complete fragmentation of fluorinated chains |
-
Kinetics : Degradation follows first-order kinetics with an activation energy of ~120 kJ/mol.
Environmental and Biological Reactions
The compound’s persistence in ecosystems is linked to its limited biodegradability:
| Process | Conditions | Outcome | References |
|---|---|---|---|
| Photolysis | UV light (λ = 254 nm) | Slow degradation (<5% over 72h) | |
| Microbial metabolism | Aerobic soil | No significant degradation observed |
-
Toxicological Insight : Reacts with serum proteins in mammalian systems, forming stable adducts that disrupt cellular signaling.
Stability Under Storage
Comparison with Similar Compounds
CAS 13252-13-6: 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic Acid
- Molecular Formula : C₆HF₁₁O₃.
- Functional Groups: Carboxylic acid (-COOH) instead of a morpholinopropanone group.
- Key Differences :
- Applications : Used in fluoropolymer production, but regulatory restrictions limit its commercial use.
Propanoyl Fluoride, 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1)
1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane (CAS 3330-15-2)
- Molecular Formula : C₅HF₁₁O.
- Functional Groups : Fluorinated ether chain without a nitrogen-containing ring.
- Key Differences :
Comparative Data Table
Key Research Findings
- Thermal Stability : Compounds with fluorinated alkoxy chains (e.g., CAS 2641-34-1) exhibit exceptional thermal resistance, making them suitable for high-temperature applications .
- Toxicity Profiles : Morpholine-containing derivatives may have distinct toxicological pathways compared to carboxylic acids or acyl fluorides, necessitating further study .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing this fluorinated compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm structural integrity, particularly focusing on fluorine substituents and morpholine ring interactions. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity. For impurities, gas chromatography (GC) or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended to detect trace fluorinated byproducts .
Q. How should researchers safely handle this compound given its potential hazards?
- Protocols : Follow GHS guidelines for acute toxicity (oral Category 4), skin/eye irritation (Category 2A), and respiratory irritation (Category 3). Use fume hoods, nitrile gloves, and full-face shields. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation. Store in corrosion-resistant containers at ≤25°C to avoid decomposition .
Q. What synthetic routes are documented for preparing this compound?
- Approach : Optimize fluorination via antimony pentachloride (SbCl₅) catalysts under anhydrous conditions, as demonstrated in analogous perfluorinated ether syntheses. Post-synthetic purification requires fractional distillation to isolate the target compound from polyfluorinated intermediates .
Advanced Research Questions
Q. How can environmental persistence and bioaccumulation potential be assessed?
- Experimental Design : Conduct hydrolysis studies at varying pH (e.g., pH 2–12) to evaluate stability. Use LC-MS/MS to quantify degradation products like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), a known persistent pollutant. Compare bioaccumulation factors (BAFs) in aquatic models (e.g., zebrafish) with OECD 305 guidelines .
Q. What mechanistic insights exist for its reactivity in radical polymerization or fluorocarbon chain elongation?
- Analysis : Employ density functional theory (DFT) to model electron-deficient fluorinated carbons’ susceptibility to radical attack. Validate with electron paramagnetic resonance (EPR) spectroscopy to track radical intermediates during chain propagation .
Q. How to resolve contradictions in reported thermodynamic properties (e.g., boiling points)?
- Data Reconciliation : Cross-reference differential scanning calorimetry (DSC) measurements with computational predictions (e.g., COSMO-RS). Discrepancies often arise from impurities; use GC-MS to verify sample purity (>99%) and recalibrate instruments with certified fluorinated standards .
Q. What strategies mitigate interference from fluorinated byproducts in environmental samples?
- Optimization : Apply solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate the target compound from complex matrices. Use isotopic labeling (e.g., ¹³C or ¹⁸O) to distinguish it from co-eluting perfluoroalkyl acids (PFAAs) in LC-MS/MS workflows .
Q. How does the morpholine ring influence the compound’s stability under oxidative conditions?
- Experimental Framework : Perform accelerated oxidation tests (e.g., 40°C, 75% humidity) with and without UV exposure. Monitor morpholine ring degradation via Fourier-transform infrared spectroscopy (FTIR) for C-N bond cleavage and LC-MS for N-oxide formation .
Q. What regulatory considerations apply due to its structural similarity to SVHCs (Substances of Very High Concern)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
